4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid is a chemical compound with a complex structure that includes both an amino group and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybutanoic acid with 1-aminopropan-2-ol under specific conditions to form the intermediate compound. This intermediate is then treated with trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce simpler amines and alcohols .
Scientific Research Applications
4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the trifluoroacetic acid moiety can influence the compound’s acidity and reactivity. These interactions can affect enzyme activity and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(1-aminopropan-2-yl)oxy]butanoic acid: Lacks the trifluoroacetic acid moiety, which can significantly alter its chemical properties and reactivity.
4-[(1-aminopropan-2-yl)oxy]butanoic acid, hydrochloride: Contains a hydrochloride group instead of trifluoroacetic acid, leading to different solubility and reactivity profiles.
Uniqueness
The presence of the trifluoroacetic acid moiety in 4-[(1-aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid makes it unique compared to similar compounds. This moiety can enhance the compound’s reactivity and influence its interactions with biological systems, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
2703780-56-5 |
---|---|
Molecular Formula |
C9H16F3NO5 |
Molecular Weight |
275.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.